N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide
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Overview
Description
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide is a synthetic compound of significant interest in the fields of chemistry and pharmacology This compound is characterized by its intricate structure, which includes an ethylthio group, a propylamino group, a pyrazolopyrimidine core, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazolopyrimidine Core: : This can be achieved through the condensation of appropriate pyrazole and pyrimidine precursors under catalytic conditions.
Introduction of the Ethylthio and Propylamino Groups: : These functional groups can be incorporated using targeted alkylation and amination reactions.
Coupling with 4-Fluorobenzamide: : The final step often involves the coupling of the ethylthio-propylamino-pyrazolopyrimidine intermediate with 4-fluorobenzamide, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production process would be optimized for scalability and cost-effectiveness. Key considerations include:
Choice of Solvents and Reagents: : Industrial production would prefer solvents and reagents that are cost-effective and environmentally friendly.
Process Optimization: : Reaction conditions such as temperature, pressure, and reaction time would be meticulously optimized to maximize yield and minimize by-products.
Purification Techniques: : Techniques like crystallization, chromatography, and distillation would be employed to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: : The ethylthio group can be oxidized to a sulfone under oxidative conditions.
Reduction: : The compound can undergo reductive amination, potentially altering the propylamino group.
Substitution: : The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reagents: : Reductive amination can be carried out using sodium borohydride or hydrogen gas in the presence of a suitable catalyst.
Substitution Conditions: : Nucleophilic aromatic substitution might involve reagents like sodium methoxide or potassium tert-butoxide under heat.
Major Products
The products formed from these reactions depend on the specific reaction conditions and reagents used. Oxidation may yield sulfone derivatives, while reduction could lead to various amine derivatives.
Scientific Research Applications
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: : Explored as a lead compound in drug discovery for its potential therapeutic properties.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide exerts its effects is multifaceted and depends on the specific application:
Molecular Targets: : It may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: : The compound might influence signaling pathways or metabolic processes, leading to desired biological outcomes.
Comparison with Similar Compounds
Compared to other pyrazolopyrimidine derivatives, N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide stands out due to its unique combination of functional groups. Similar compounds might include:
Pyrazolopyrimidine Derivatives: : These compounds share the pyrazolopyrimidine core but differ in their substituent groups.
Fluorobenzamide Compounds: : These compounds have the fluorobenzamide moiety but differ in the attached groups.
Let's discuss this fascinating compound further!
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6OS/c1-3-9-21-16-15-12-23-26(17(15)25-19(24-16)28-4-2)11-10-22-18(27)13-5-7-14(20)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,27)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOAEQCURAEZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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